1-(6-Chlorophenyl-2,3,4,5-d4)-cyclohexanol

Catalog No.
S12762602
CAS No.
M.F
C12H15ClO
M. Wt
210.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(6-Chlorophenyl-2,3,4,5-d4)-cyclohexanol

Product Name

1-(6-Chlorophenyl-2,3,4,5-d4)-cyclohexanol

IUPAC Name

1-(2-chlorophenyl)cyclohexan-1-ol

Molecular Formula

C12H15ClO

Molecular Weight

210.70 g/mol

InChI

InChI=1S/C12H15ClO/c13-11-7-3-2-6-10(11)12(14)8-4-1-5-9-12/h2-3,6-7,14H,1,4-5,8-9H2

InChI Key

SGPNTBVCSTWPIW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2Cl)O

1-(6-Chlorophenyl-2,3,4,5-d4)-cyclohexanol is a deuterated derivative of cyclohexanol, characterized by the presence of a chlorophenyl group at the 1-position of the cyclohexanol ring and deuterium atoms replacing hydrogen at positions 2, 3, 4, and 5. This compound is notable for its potential applications in medicinal chemistry and research due to the unique properties imparted by the isotopic substitution.

The chemical behavior of 1-(6-Chlorophenyl-2,3,4,5-d4)-cyclohexanol can be analyzed through various types of reactions:

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
  • Reduction: Under reducing conditions, the compound may yield cyclohexane derivatives.
  • Substitution Reactions: The chlorophenyl group can participate in nucleophilic substitution reactions, allowing for functionalization.

These reactions are influenced by the presence of deuterium, which can affect reaction rates and mechanisms due to kinetic isotope effects.

The synthesis of 1-(6-Chlorophenyl-2,3,4,5-d4)-cyclohexanol can be achieved through several methods:

  • Nucleophilic Substitution: Starting with deuterated cyclohexanol and reacting it with chlorobenzene under basic conditions.
  • Grignard Reaction: Utilizing a Grignard reagent derived from deuterated cyclohexanol and chlorobenzene to form the desired compound.
  • Reduction of Ketones: Reducing appropriate ketone precursors that contain the chlorophenyl moiety.

Each method offers different advantages in terms of yield and purity.

1-(6-Chlorophenyl-2,3,4,5-d4)-cyclohexanol has potential applications in:

  • Medicinal Chemistry: As a building block for synthesizing pharmaceuticals.
  • Isotope Labeling Studies: Useful in tracing studies due to its deuterium content.
  • Material Science: Potential use in developing new materials with specific properties.

Studies on similar compounds suggest that 1-(6-Chlorophenyl-2,3,4,5-d4)-cyclohexanol may interact with various biological targets. Interaction studies could involve:

  • Binding Affinity Tests: To assess how well the compound binds to specific receptors or enzymes.
  • Metabolic Stability Analysis: To determine how the presence of deuterium affects degradation pathways compared to non-deuterated analogs.

Such studies would provide insight into its pharmacokinetic properties and therapeutic potential.

Several compounds share structural similarities with 1-(6-Chlorophenyl-2,3,4,5-d4)-cyclohexanol. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
1-(6-Chlorophenyl)cyclohexanolCyclohexanol with a chlorophenyl groupNon-deuterated; serves as a direct comparison
1-(6-Fluorophenyl)cyclohexanolCyclohexanol with a fluorophenyl groupFluorine instead of chlorine; different electronic effects
1-(6-Methylphenyl)cyclohexanolCyclohexanol with a methylphenyl groupMethyl group alters hydrophobicity
1-(6-Bromophenyl)cyclohexanolCyclohexanol with a bromophenyl groupBromine introduces different reactivity

The uniqueness of 1-(6-Chlorophenyl-2,3,4,5-d4)-cyclohexanol lies in its isotopic labeling which can significantly influence its behavior in biological systems compared to its non-deuterated counterparts. This makes it an interesting candidate for research into drug metabolism and pharmacodynamics.

XLogP3

3.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

210.0811428 g/mol

Monoisotopic Mass

210.0811428 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

Explore Compound Types